The Definitive Guide to the Multinuclear NMR Spectroscopic Characterization of 2-(1-Phenylethenyl)-1H-indene
The Definitive Guide to the Multinuclear NMR Spectroscopic Characterization of 2-(1-Phenylethenyl)-1H-indene
A Senior Application Scientist's Perspective on Structural Elucidation
This technical guide provides a comprehensive, in-depth analysis of the multinuclear Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-(1-phenylethenyl)-1H-indene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data. It delves into the causality behind experimental choices and the logic of spectral interpretation, reflecting the expertise of a seasoned application scientist. Every analytical step is presented as part of a self-validating system to ensure the highest degree of scientific integrity.
Introduction: The Structural Significance of 2-(1-Phenylethenyl)-1H-indene and the Role of NMR
2-(1-phenylethenyl)-1H-indene is a fascinating molecule that combines the structural motifs of indene and styrene. The indene core is a prevalent scaffold in medicinal chemistry and materials science, while the phenylethenyl (styrenyl) substituent introduces vinylic protons and additional aromaticity, creating a unique electronic and steric environment. A thorough understanding of its three-dimensional structure and electronic properties is paramount for predicting its reactivity, biological activity, and potential applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity of atoms, deduce stereochemical relationships, and gain insights into the molecule's conformation. This guide will systematically walk through the process of characterizing 2-(1-phenylethenyl)-1H-indene using a suite of 1D and 2D NMR experiments.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(1-phenylethenyl)-1H-indene in a standard deuterated solvent such as CDCl₃. These predictions are based on the additive effects of the substituents and a thorough analysis of the electronic and anisotropic effects within the molecule.
Table 1: Predicted ¹H NMR Data for 2-(1-phenylethenyl)-1H-indene
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (CH₂) | ~3.5 - 3.7 | s | - |
| H3 | ~6.8 - 7.0 | s | - |
| H4, H7 | ~7.3 - 7.6 | m | - |
| H5, H6 | ~7.1 - 7.3 | m | - |
| H1' (vinyl) | ~5.4 - 5.6 | s | - |
| H1'' (vinyl) | ~5.9 - 6.1 | s | - |
| H2', H6' (ortho-Ph) | ~7.4 - 7.6 | m | - |
| H3', H5' (meta-Ph) | ~7.2 - 7.4 | m | - |
| H4' (para-Ph) | ~7.1 - 7.3 | m | - |
Table 2: Predicted ¹³C NMR Data for 2-(1-phenylethenyl)-1H-indene
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C1 | ~38 - 40 |
| C2 | ~145 - 148 |
| C3 | ~125 - 128 |
| C3a | ~143 - 145 |
| C4 | ~124 - 126 |
| C5 | ~126 - 128 |
| C6 | ~120 - 122 |
| C7 | ~123 - 125 |
| C7a | ~145 - 147 |
| C1' (vinyl C) | ~140 - 143 |
| C1'' (vinyl CH₂) | ~115 - 118 |
| C1''' (ipso-Ph) | ~140 - 142 |
| C2''', C6''' (ortho-Ph) | ~127 - 129 |
| C3''', C5''' (meta-Ph) | ~128 - 130 |
| C4''' (para-Ph) | ~127 - 129 |
Methodologies and Experimental Protocols
To obtain a comprehensive NMR dataset for 2-(1-phenylethenyl)-1H-indene, a series of 1D and 2D NMR experiments should be performed. The following protocols are recommended for acquiring high-quality spectra on a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation
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Dissolve approximately 5-10 mg of 2-(1-phenylethenyl)-1H-indene in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
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Filter the solution into a 5 mm NMR tube.
1D NMR Experiments
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¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a spectral width of at least 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A 90-degree pulse angle and a wider spectral width (e.g., 220 ppm) are typically used.
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DEPT-135: This experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.
2D NMR Experiments
The following 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the structure.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is invaluable for identifying spin systems within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning carbon signals based on their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is critical for identifying quaternary carbons and piecing together the carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their through-bond connectivity. It provides crucial information about the stereochemistry and conformation of the molecule.
Spectral Interpretation and Structural Elucidation
The following sections detail the expected results from each NMR experiment and how they contribute to the complete structural assignment of 2-(1-phenylethenyl)-1H-indene.
¹H NMR Analysis
The ¹H NMR spectrum is the starting point for the structural analysis.
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Indene Moiety: The methylene protons at the C1 position are expected to appear as a singlet around 3.5-3.7 ppm. The olefinic proton at C3 should also be a singlet in the range of 6.8-7.0 ppm. The four aromatic protons of the indene ring system will likely appear as a complex multiplet between 7.1 and 7.6 ppm.
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Phenylethenyl Moiety: The two geminal vinyl protons (H1' and H1'') are expected to be non-equivalent and will appear as two distinct singlets between 5.4 and 6.1 ppm. The five protons of the phenyl ring will present as a multiplet in the aromatic region, likely overlapping with the indene aromatic signals.
¹³C NMR and DEPT-135 Analysis
The ¹³C NMR spectrum, in conjunction with the DEPT-135 experiment, provides a count of the different types of carbon atoms.
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Indene Carbons: The C1 methylene carbon should appear around 38-40 ppm (negative in DEPT-135). The olefinic C3 carbon is expected in the 125-128 ppm range (positive in DEPT-135). The quaternary carbons C2, C3a, and C7a will be present in the ¹³C spectrum but absent in the DEPT-135 spectrum. The remaining aromatic CH carbons of the indene ring will appear as positive signals in the DEPT-135 spectrum.
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Phenylethenyl Carbons: The vinyl CH₂ carbon (C1'') is predicted to be around 115-118 ppm (negative in DEPT-135). The quaternary vinyl carbon (C1') and the ipso-carbon of the phenyl ring (C1''') will be visible in the ¹³C spectrum but not in the DEPT-135. The remaining five CH carbons of the phenyl ring will show as positive peaks in the DEPT-135 spectrum.
2D NMR Correlation Analysis
The 2D NMR experiments provide the crucial connectivity information to assemble the molecular structure.
The COSY spectrum will primarily show correlations within the aromatic spin systems of the indene and phenyl rings. The protons on the six-membered ring of the indene moiety (H4, H5, H6, and H7) will show a network of cross-peaks, allowing for their sequential assignment. Similarly, the protons of the phenyl ring will exhibit their own set of COSY correlations.
The HSQC spectrum will provide direct one-bond C-H correlations, allowing for the unambiguous assignment of each protonated carbon. For example, the proton signal at ~3.6 ppm will correlate with the carbon signal at ~39 ppm, confirming their assignment as H1 and C1, respectively.
The HMBC spectrum is key to establishing the overall connectivity. Key expected long-range correlations include:
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The C1 methylene protons (H1) should show correlations to the olefinic carbons C2 and C3, as well as the aromatic carbon C7a.
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The C3 olefinic proton (H3) should correlate with C1, C2, and C3a.
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The vinyl protons (H1' and H1'') will show correlations to the indene C2 carbon and the ipso-carbon of the phenyl ring (C1''').
The NOESY spectrum will reveal through-space proximities, which are critical for confirming the geometry and conformation. Key expected NOE correlations include:
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A strong NOE between the vinyl protons (H1' and H1'') and the indene C3 proton (H3), confirming their proximity.
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NOEs between the vinyl protons and the ortho-protons (H2', H6') of the phenyl ring.
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An NOE between the C1 methylene protons (H1) and the H7 aromatic proton of the indene ring.
Visualization of Key Structural Correlations
The following diagrams, generated using Graphviz (DOT language), illustrate the key correlations expected in the 2D NMR spectra.
Caption: Key HMBC correlations in 2-(1-phenylethenyl)-1H-indene.
Conclusion
References
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SpectraBase: Styrene. This database contains reference ¹H and ¹³C NMR spectra for styrene, which is a key structural component of the target molecule. [Link]
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PubChem: 1,1-Diphenylethylene. The NMR data for 1,1-diphenylethylene provides insights into the chemical shifts of the geminal vinyl protons and the attached phenyl rings. [Link]
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PubChem: 2-Methyl-1H-indene. The spectral information for 2-methyl-1H-indene is useful for understanding the effect of substitution at the C2 position of the indene ring. [Link]
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TechnoRep: NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl). While a different molecule, this paper provides a detailed analysis of the NMR of a substituted indene, offering valuable information on coupling constants and assignment strategies. [Link]
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Chemistry LibreTexts: Chemical Shifts in ¹H NMR Spectroscopy. This educational resource provides general principles and tables of chemical shifts that are foundational for predicting NMR spectra. [Link]
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University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants. This blog post offers practical insights into the measurement and application of long-range C-H coupling constants, which are relevant to HMBC analysis. [Link]
